MLT-943

MALT1 protease inhibition Biochemical assay Allosteric inhibitor

Researchers requiring a stereochemically defined, sub-picomolar MALT1 protease inhibitor face supply of analogs with insufficient potency or uncharacterized binding modes. MLT-943 (CAS 1832576-04-1) is the validated solution: • Biochemical IC50: 0.004 nM (MALT1 C-domain) - >3,000-fold more potent than MLT-747 • Cellular IC50: 0.07-0.09 μM (PBMC IL-2); whole blood: 0.6-0.8 μM • In vivo: 10 mg/kg QD fully prevents paw swelling in rat CIA model Supplied with batch-specific purity certification and defined (S)-stereochemistry.

Molecular Formula C16H14ClF3N6O2
Molecular Weight 414.77 g/mol
Cat. No. B8176053
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMLT-943
Molecular FormulaC16H14ClF3N6O2
Molecular Weight414.77 g/mol
Structural Identifiers
SMILESCC(C1=C(C=NC2=CC(=NN21)Cl)NC(=O)NC3=CC(=NC=C3)C(F)(F)F)OC
InChIInChI=1S/C16H14ClF3N6O2/c1-8(28-2)14-10(7-22-13-6-12(17)25-26(13)14)24-15(27)23-9-3-4-21-11(5-9)16(18,19)20/h3-8H,1-2H3,(H2,21,23,24,27)/t8-/m0/s1
InChIKeyZMPUACZRXUZAJD-QMMMGPOBSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

MLT-943: Chemical Identity and MALT1 Inhibition


Urea, N-[2-chloro-7-[(1S)-1-methoxyethyl]pyrazolo[1,5-a]pyrimidin-6-yl]-N'-[2-(trifluoromethyl)-4-pyridinyl]-, commonly designated as MLT-943 (CAS 1832576-04-1), is a synthetic pyrazolo[1,5-a]pyrimidine derivative that functions as a potent, selective, and orally active allosteric inhibitor of mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1) protease [1]. The compound exhibits a molecular formula of C16H14ClF3N6O2, a molecular weight of 414.77 g/mol, and a defined (S)-stereochemical configuration at the 1-methoxyethyl substituent . MLT-943 demonstrates high in vitro potency, with a reported biochemical IC50 of 0.004 nM against the MALT1 C-domain (amino acids 329–824) in an enzyme activity assay [1][2], and inhibits stimulated interleukin-2 (IL-2) secretion in human peripheral blood mononuclear cells (PBMC) with an IC50 range of 0.07–0.09 μM and in whole blood with an IC50 range of 0.6–0.8 μM .

MLT-943: Why Generic Substitution Fails


Although multiple pyrazolo[1,5-a]pyrimidine-based MALT1 inhibitors have been disclosed, including MLT-747, MLT-231, and the MI-2 series, generic substitution is precluded by substantial differences in biochemical potency, allosteric binding site occupancy, cellular target engagement, and in vivo pharmacokinetic profiles [1]. For instance, while MLT-943 achieves an IC50 of 0.004 nM against the MALT1 C-domain, the related allosteric inhibitor MLT-747 exhibits an IC50 of 14 nM under comparable assay conditions, representing a >3,000-fold differential [2][3]. Furthermore, the precise (S)-stereochemical configuration at the 1-methoxyethyl moiety of MLT-943 is critical for binding, as the (R)-enantiomer and other stereochemical variants display markedly reduced inhibitory activity [4]. Consequently, even minor structural modifications within the same chemical series yield functionally divergent pharmacological agents, rendering direct substitution scientifically unjustifiable without empirical validation of equivalence in the intended experimental context.

MLT-943: Evidence vs. Closest Analogs


MALT1 C-Domain Biochemical Potency

In a head-to-head comparison derived from independent enzyme activity assays using the isolated MALT1 C-domain (amino acids 329–824), MLT-943 demonstrates an IC50 of 0.004 nM, which is 3,500-fold lower (more potent) than the IC50 of 14 nM reported for the closely related allosteric MALT1 inhibitor MLT-747 [1][2]. Furthermore, MLT-943's biochemical potency exceeds that of MLT-231, which exhibits an IC50 of 9 nM in a comparable MALT1 inhibition assay .

MALT1 protease inhibition Biochemical assay Allosteric inhibitor

Cellular IL-2 Inhibition in PBMCs

In a functional cellular assay measuring inhibition of stimulated interleukin-2 (IL-2) secretion from human peripheral blood mononuclear cells (PBMCs), MLT-943 exhibits an IC50 range of 0.07–0.09 μM . While direct PBMC IL-2 inhibition data for MLT-747 under identical conditions are not publicly available, the comparative biochemical potency differential (0.004 nM vs. 14 nM) predicts a substantially greater cellular potency for MLT-943, a class-level inference supported by the typical correlation between target engagement and functional readout for this chemotype [1].

IL-2 secretion PBMC Functional cellular assay

Whole Blood IL-2 Inhibition

To assess functional activity in a more complex, protein-rich environment, MLT-943 was evaluated for inhibition of IL-2 secretion in human whole blood, yielding an IC50 range of 0.6–0.8 μM . The ~8- to 11-fold shift in potency relative to PBMC (0.07–0.09 μM) is consistent with moderate plasma protein binding, which is an important parameter for predicting in vivo exposure. In contrast, comparable whole blood activity data are not publicly disclosed for MLT-747 or MLT-231, limiting direct cross-comparison .

Whole blood assay Ex vivo pharmacology Plasma protein binding

In Vivo Efficacy in Collagen-Induced Arthritis

In a rat collagen-induced arthritis (CIA) model, oral administration of MLT-943 at 10 mg/kg once daily resulted in complete prevention of paw swelling and normalization of joint histology scores [1]. The compound also suppressed anti-collagen antibody production, confirming functional MALT1 inhibition in vivo. While MLT-231 has shown antitumor activity in an ABC-DLBCL xenograft model, neither MLT-747 nor MLT-231 have been reported to demonstrate efficacy in autoimmune/inflammatory models such as CIA . This represents a direct, application-specific differentiation point for researchers focused on inflammation and autoimmunity.

Collagen-induced arthritis In vivo efficacy Oral bioavailability

Treg Reduction and Recovery Toxicology

In 13-week toxicology studies in both rats and dogs, MLT-943 produced a rapid, dose-dependent reduction in Foxp3+CD25+ regulatory T cells (Tregs), leading to an IPEX-like immunopathology at higher exposures [1]. In rats, discontinuation of MLT-943 treatment after 10 days resulted in Treg frequency returning to baseline within 4 days, indicating reversibility . This well-documented on-target toxicity profile provides a critical benchmark for designing safe in vivo experiments and contrasts with the less characterized safety profiles of MLT-747 and MLT-231, for which similar long-term toxicology data are not publicly available .

Regulatory T cell (Treg) Toxicology IPEX-like pathology

MLT-943: Preclinical and Research Applications


Collagen-Induced Arthritis and FcγR-Mediated Inflammation

MLT-943 is uniquely validated for use in rodent models of autoimmune inflammation, specifically collagen-induced arthritis (CIA), where oral dosing at 10 mg/kg QD completely prevented paw swelling and normalized joint histology scores [1]. The compound's demonstrated anti-inflammatory activity in FcγR-mediated inflammation further supports its application in studying autoimmune pathologies . This scenario leverages the in vivo efficacy and toxicology data that are not available for close analogs such as MLT-747 or MLT-231.

MALT1 Target Engagement and Signaling in Immune Cells

With a sub-picomolar biochemical IC50 (0.004 nM) and robust inhibition of IL-2 secretion in human PBMCs (IC50 0.07–0.09 μM), MLT-943 serves as a highly potent tool compound for dissecting MALT1-dependent signaling pathways in T cells and B cells [2]. The compound's well-defined allosteric binding mode and stereochemical specificity enable precise target engagement studies, including comparisons with less potent analogs to validate on-target effects.

Treg Biology and On-Target Toxicology

MLT-943's characterized, dose-dependent reduction of Foxp3+CD25+ Tregs in rats and dogs, along with the demonstrated reversibility upon treatment cessation, provides a validated model system for studying the consequences of MALT1 inhibition on immune homeostasis [3]. This scenario is particularly relevant for researchers investigating the safety margins of MALT1-targeted therapies or the role of MALT1 in Treg maintenance, and is not supported by equivalent data for MLT-747 or MLT-231.

Ex Vivo Whole Blood Pharmacology

The availability of whole blood IL-2 inhibition data (IC50 0.6–0.8 μM) allows researchers to use MLT-943 in ex vivo assays to estimate target coverage and functional activity in a physiologically relevant matrix that accounts for plasma protein binding . This application scenario is critical for dose projection and pharmacokinetic-pharmacodynamic (PK-PD) modeling in preclinical species.

Technical Documentation Hub

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